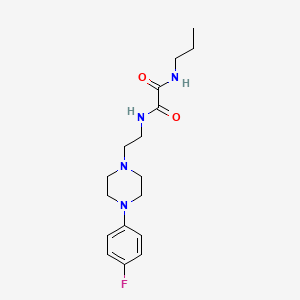

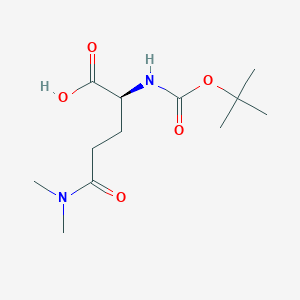

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide” are not explicitly mentioned in the search results .科学的研究の応用

PET Tracers for Neurological Studies

Research has developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, serving as PET tracers for serotonin 5-HT(1A) receptors. These compounds exhibit high brain uptake, slow clearance, and stability, making them promising for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).

Fluorination for Enhanced Receptor Ligands

Fluorination of piperazinyl indoles has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This modification enhances oral absorption and bioavailability, underscoring the importance of fluorine in developing effective receptor-targeted therapies (Niel et al., 1999).

Synthesis and Anti-Ischemic Activity of Cinnamide Derivatives

Cinnamide derivatives with the 4-fluorophenyl group have been synthesized and demonstrated significant protective effects against cerebral infarction and neurotoxicity. These compounds show potential for developing treatments for ischemic conditions and neuroprotection (Zhong et al., 2018).

Antimicrobial and Antifungal Agents

Compounds incorporating the 4-fluorophenyl piperazine moiety have shown significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Ziegler et al., 1990).

作用機序

Target of Action

It’s known that similar compounds have shown significant affinity towards multiple receptors . For instance, compounds with a similar structure have shown notable affinity towards dopamine and serotonin receptors, which play crucial roles in the central nervous system .

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it might interact with its targets (like dopamine and serotonin receptors) and induce changes in their activity . This interaction could potentially alter the signaling pathways associated with these receptors, leading to various physiological effects.

Biochemical Pathways

If we consider its potential interaction with dopamine and serotonin receptors, it could influence the biochemical pathways associated with these neurotransmitters . These pathways play a crucial role in various physiological processes, including mood regulation, reward, sleep, and cognition.

Result of Action

Given its potential interaction with dopamine and serotonin receptors, it could potentially influence neuronal signaling and induce various physiological effects .

特性

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O2/c1-2-7-19-16(23)17(24)20-8-9-21-10-12-22(13-11-21)15-5-3-14(18)4-6-15/h3-6H,2,7-13H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFAIVXWBCERKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)

![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)